2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrimidine and imidazolidinyl intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinyl with a suitable thiol reagent under controlled conditions to form the pyrimidinyl sulfanyl intermediate.
Formation of the Imidazolidinyl Intermediate: This involves the reaction of 3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl with an appropriate ethanone derivative.
Coupling Reaction: The final step involves coupling the pyrimidinyl sulfanyl intermediate with the imidazolidinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Modulate Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)THIO]-1-(4-METHYLPHENYL)ETHANONE
Uniqueness
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is unique due to its combination of a pyrimidine ring, a sulfonyl group, and an imidazolidinyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H20N4O4S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-methyl-2-[2-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H20N4O4S2/c1-12-3-5-14(6-4-12)27(24,25)21-8-7-20(11-21)16(23)10-26-17-18-13(2)9-15(22)19-17/h3-6,9H,7-8,10-11H2,1-2H3,(H,18,19,22) |
InChI Key |
VWTISTHYSNZGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC(=CC(=O)N3)C |
Origin of Product |
United States |
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